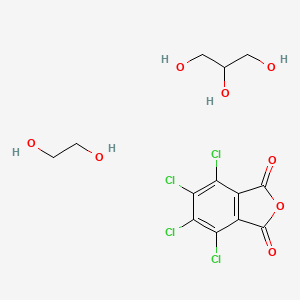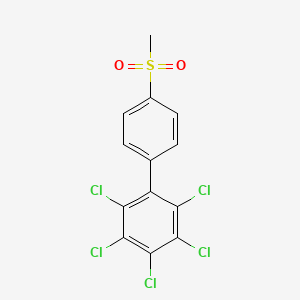![molecular formula C11H17ClN2O2 B14474691 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL CAS No. 69595-42-2](/img/structure/B14474691.png)
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL is a compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features both an amino group and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-2-OL. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The chlorophenoxy group can be reduced under specific conditions.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Aminoethyl)amino]-3-(4-bromophenoxy)propan-2-OL: Similar structure but with a bromine atom instead of chlorine.
1-[(2-Aminoethyl)amino]-3-(4-fluorophenoxy)propan-2-OL: Similar structure but with a fluorine atom instead of chlorine.
1-[(2-Aminoethyl)amino]-3-(4-methylphenoxy)propan-2-OL: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
69595-42-2 |
|---|---|
Fórmula molecular |
C11H17ClN2O2 |
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C11H17ClN2O2/c12-9-1-3-11(4-2-9)16-8-10(15)7-14-6-5-13/h1-4,10,14-15H,5-8,13H2 |
Clave InChI |
RIFUERARZSAMGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(CNCCN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


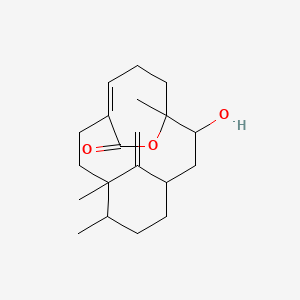
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)

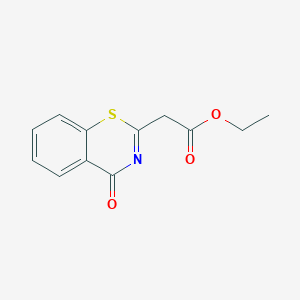
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)


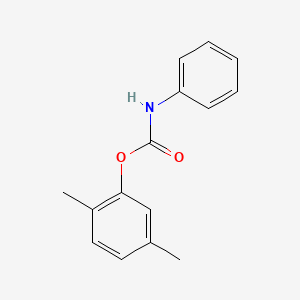
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
